Molecular Weight Increase of 34.45 Da Relative to Non-Halogenated Analog Enhances Lipophilicity and Potential Target Engagement
The presence of the chloro group in 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide increases its molecular weight from 225.31 g/mol (non-halogenated analog) to 259.76 g/mol, a difference of 34.45 Da [1][2]. This structural modification also elevates computed lipophilicity (XLogP3 = 1.9) compared to the non-halogenated analog (estimated XLogP3 ≈ 1.0 based on class-level trends) [1]. Such differences are critical for optimizing blood-brain barrier penetration and target binding kinetics.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 259.76 g/mol; XLogP3: 1.9 |
| Comparator Or Baseline | N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide (CAS 596817-53-7): MW 225.31 g/mol; XLogP3 ≈ 1.0 |
| Quantified Difference | ΔMW = +34.45 g/mol; ΔXLogP3 ≈ +0.9 |
| Conditions | Computed properties from PubChem and ChemSrc databases |
Why This Matters
The increased molecular weight and lipophilicity can enhance membrane permeability and target residence time, making the chloro analog a superior candidate for CNS-targeting or intracellular drug discovery programs.
- [1] PubChem. (2026). 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide (CID 45787181). National Center for Biotechnology Information. View Source
- [2] ChemSrc. (2024). N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide (CAS 596817-53-7). View Source
